molecular formula C11H16ClN B13481108 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B13481108
M. Wt: 197.70 g/mol
InChI Key: QMMYWLHHHBPENP-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of an amine group and two methyl groups attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indanone, which is a key intermediate.

    Reductive Amination: Indanone undergoes reductive amination with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the amine group into the indane structure.

    Methylation: The resulting amine is then methylated using methyl iodide or a similar methylating agent to introduce the two methyl groups.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Indanone derivatives.

    Reduction Products: Fully saturated indane derivatives.

    Substitution Products: Various N-substituted derivatives.

Scientific Research Applications

1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylindane: Lacks the amine group, making it less reactive in certain chemical reactions.

    2-Aminoindane: Similar structure but without the two methyl groups, leading to different chemical and biological properties.

    1,3-Dimethyl-2-imidazolidinone: A homolog with different functional groups, resulting in distinct reactivity and applications.

Uniqueness

1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both the amine group and the two methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroinden-2-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(11)12;/h3-6,10H,7,12H2,1-2H3;1H

InChI Key

QMMYWLHHHBPENP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=CC=CC=C21)N)C.Cl

Origin of Product

United States

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